

A Comprehensive Spectroscopic and Structural Elucidation of 7-Methoxybenzofuran-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxybenzofuran-3(2H)-one

Cat. No.: B1586649

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectral data for **7-Methoxybenzofuran-3(2H)-one** (CAS No: 7169-37-1), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and self-validating understanding of the molecule's structural characteristics.

Introduction

7-Methoxybenzofuran-3(2H)-one, with the molecular formula $C_9H_8O_3$, is a heterocyclic compound of significant interest in medicinal chemistry.^[1] Its structural backbone is a common motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. Accurate and comprehensive spectral analysis is paramount for its unambiguous identification, quality control, and as a foundation for the structural characterization of its derivatives. This guide presents a detailed interpretation of its 1H NMR, ^{13}C NMR, IR, and MS spectra, providing a foundational dataset for researchers.

The structure of **7-Methoxybenzofuran-3(2H)-one** is depicted below, with atom numbering used for the subsequent spectral assignments.

Caption: Molecular Structure of **7-Methoxybenzofuran-3(2H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ^1H and ^{13}C NMR spectral data and their interpretation.

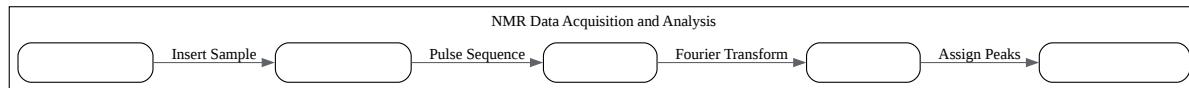
^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.29	t	1H	8.1	H-5
6.94	d	1H	8.1	H-4
6.89	d	1H	8.1	H-6
4.63	s	2H	-	H-2
3.91	s	3H	-	-OCH ₃

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]


- Sample Preparation: A sample of **7-Methoxybenzofuran-3(2H)-one** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte signals.
- Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
- Data Acquisition: A standard one-pulse sequence is used to acquire the ^1H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a relaxation delay to ensure quantitative integration, and a spectral width that encompasses all proton resonances.

- Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

The ^1H NMR spectrum of **7-Methoxybenzofuran-3(2H)-one** shows distinct signals corresponding to the aromatic, methylene, and methoxy protons.

- Aromatic Region (δ 6.8-7.3 ppm): The three protons on the benzene ring appear in this region. The proton at the 5-position (H-5) is expected to be a triplet due to coupling with the two adjacent protons (H-4 and H-6). This is observed at 7.29 ppm with a coupling constant of 8.1 Hz. The protons at the 4- and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to H-5. These are observed at 6.94 ppm and 6.89 ppm, respectively, both with a coupling constant of 8.1 Hz.
- Methylene Protons (δ 4.63 ppm): The two protons at the 2-position (H-2) are adjacent to a carbonyl group and an ether oxygen, which deshields them, causing them to resonate at a relatively high chemical shift for methylene protons. They appear as a singlet at 4.63 ppm, indicating no adjacent protons to couple with.
- Methoxy Protons (δ 3.91 ppm): The three protons of the methoxy group ($-\text{OCH}_3$) are in a shielded environment and appear as a sharp singlet at 3.91 ppm.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectral Analysis.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
197.9	C-3 (C=O)
159.2	C-7a
147.1	C-7
126.9	C-5
120.9	C-3a
118.8	C-4
111.9	C-6
74.3	C-2
56.1	-OCH ₃

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

- Sample Preparation: The same sample prepared for ^1H NMR can be used for ^{13}C NMR.
- Instrument Setup: The experiment is performed on the same NMR spectrometer.
- Data Acquisition: A standard proton-decoupled ^{13}C NMR experiment is performed. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Similar to ^1H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

The ^{13}C NMR spectrum confirms the presence of nine distinct carbon atoms.

- Carbonyl Carbon (δ 197.9 ppm): The carbonyl carbon (C-3) is highly deshielded and appears at the lowest field, which is characteristic for ketone carbonyls.
- Aromatic Carbons (δ 111-159 ppm): The six aromatic carbons of the benzene ring are observed in this region. The carbons attached to the oxygen atoms (C-7a and C-7) are the most deshielded within this group. The quaternary carbons (C-7a and C-3a) can be distinguished from the protonated carbons by their typically lower intensity.
- Methylene Carbon (δ 74.3 ppm): The methylene carbon (C-2) is attached to an oxygen atom, which causes a significant downfield shift.
- Methoxy Carbon (δ 56.1 ppm): The carbon of the methoxy group (-OCH₃) appears at a typical chemical shift for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1705	Strong	C=O stretch (ketone)
1605, 1485	Medium	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1080	Strong	C-O stretch (aliphatic ether)

Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

- Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

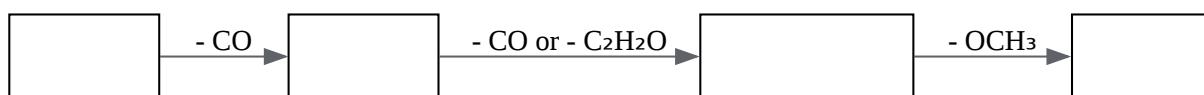
The IR spectrum of **7-Methoxybenzofuran-3(2H)-one** displays characteristic absorption bands that confirm the presence of its key functional groups.

- C=O Stretch: A strong absorption band at 1705 cm^{-1} is indicative of the carbonyl group of the five-membered ring ketone. The position of this peak is slightly higher than a typical acyclic ketone due to ring strain.
- C=C Aromatic Stretches: The absorptions at 1605 and 1485 cm^{-1} are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- C-O Stretches: The strong band at 1280 cm^{-1} can be assigned to the stretching vibration of the aryl ether C-O bond, while the band at 1080 cm^{-1} corresponds to the aliphatic ether C-O bond stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

m/z	Relative Intensity (%)	Proposed Fragment
164	100	$[\text{M}]^+$ (Molecular Ion)
136	80	$[\text{M} - \text{CO}]^+$
108	40	$[\text{M} - \text{CO} - \text{CO}]^+$ or $[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
77	30	$[\text{C}_6\text{H}_5]^+$


Data Source: Spectral Database for Organic Compounds (SDBS)

[https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

The mass spectrum of **7-Methoxybenzofuran-3(2H)-one** shows a clear molecular ion peak and a characteristic fragmentation pattern.

- **Molecular Ion Peak:** The peak at m/z 164 corresponds to the molecular weight of the compound ($C_9H_8O_3$), confirming its elemental composition. This is also the base peak, indicating the relative stability of the molecular ion.
- **Fragmentation Pattern:** A plausible fragmentation pathway involves the initial loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment ion at m/z 136. Subsequent fragmentation can lead to other observed ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation of 7-Methoxybenzofuran-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586649#7-methoxybenzofuran-3-2h-one-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com